molecular formula C19H22N2O3 B268893 N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

Katalognummer B268893
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: DRSOOVHTYQZUEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide, also known as Darapladib, is a small molecule inhibitor that targets Lp-PLA2, an enzyme involved in the development of atherosclerosis. Atherosclerosis is a chronic inflammatory disease that affects the arterial walls and leads to the development of plaques, which can cause heart attacks and strokes. Darapladib has been studied extensively for its potential as a therapeutic agent in the treatment of atherosclerosis.

Wirkmechanismus

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide inhibits the activity of Lp-PLA2, an enzyme that is involved in the development of atherosclerosis. Lp-PLA2 is responsible for the hydrolysis of oxidized phospholipids, which leads to the formation of pro-inflammatory and pro-atherogenic molecules. By inhibiting the activity of Lp-PLA2, this compound reduces the formation of these molecules and reduces the development of atherosclerotic plaques.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events. In addition, this compound has been shown to reduce the levels of oxidized phospholipids in the blood, which are pro-inflammatory and pro-atherogenic molecules. This compound has also been shown to reduce the size of atherosclerotic plaques in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments include its specificity for Lp-PLA2 and its ability to reduce the formation of pro-inflammatory and pro-atherogenic molecules. However, the limitations of using this compound in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

For research on N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide include the development of more potent and selective inhibitors of Lp-PLA2, the investigation of the role of Lp-PLA2 in other diseases, and the evaluation of the long-term safety and efficacy of this compound in clinical trials. In addition, research is needed to identify biomarkers that can be used to identify patients who are most likely to benefit from treatment with this compound.

Synthesemethoden

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide is synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenol with acetyl chloride to form 2-(2,6-dimethylphenoxy)acetophenone. This intermediate is then reacted with 4-aminobenzoic acid to form N-(2-(2,6-dimethylphenoxy)acetyl)-4-aminobenzoic acid. The final step involves the reaction of this intermediate with propanoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied in preclinical and clinical studies for its potential as a therapeutic agent in the treatment of atherosclerosis. In preclinical studies, this compound has been shown to reduce the development of atherosclerotic plaques in animal models. Clinical studies have shown that this compound can reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events.

Eigenschaften

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-4-17(22)20-15-9-6-10-16(11-15)21-18(23)12-24-19-13(2)7-5-8-14(19)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

DRSOOVHTYQZUEB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

Kanonische SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.